2-(1-Hydroxy-4-oxocyclohexyl)acetic acid 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15778384
InChI: InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11)
SMILES:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid

CAS No.:

Cat. No.: VC15778384

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid -

Specification

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name 2-(1-hydroxy-4-oxocyclohexyl)acetic acid
Standard InChI InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11)
Standard InChI Key SLQMJPXBMDHAHI-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1=O)(CC(=O)O)O

Introduction

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is an organic compound with a unique structure featuring a cyclohexyl ring that includes both a hydroxy group and a ketone group. This compound has garnered significant attention in fields such as pharmacology and organic chemistry due to its potential biological activities and reactivity. Its molecular formula is C8H12O4, and it has a molecular weight of 172.18 g/mol .

Biological Activities

Research highlights that 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid exhibits significant biological activities, particularly as an anti-inflammatory agent. It has been shown to inhibit the enzyme 5-Lipoxygenase, which plays a crucial role in the inflammatory pathway associated with various diseases. Experimental studies have demonstrated its effectiveness in reducing inflammation in several models.

Synthesis Methods

The synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid involves several methods, including:

  • Reduction of 2-(4-oxocyclohexyl)acetic acid: This method uses yeast as a biocatalyst under mild conditions to produce both enantiomers of the compound.

  • Other Organic Synthesis Routes: These involve various chemical reactions and reagents to achieve the desired compound with high purity and yield.

Applications and Similar Compounds

2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has several notable applications, particularly in the development of new materials or pharmaceuticals. Its unique structure, featuring both hydroxy and oxo groups, enhances its reactivity and potential biological interactions compared to similar compounds.

Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-oxocyclohexyl)acetateCyclohexyl ring with oxo groupLacks hydroxy group; different reactivity profile
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetateSimilar structure but with ethyl groupVariation in alkyl chain affects solubility
Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetateContains a conjugated dieneDifferent reactivity due to conjugation; potential for different biological activity

Research Findings

Studies on the interactions of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid with biological targets have focused on its role as an enzyme inhibitor. Its ability to bind to the active site of 5-Lipoxygenase has been confirmed through various assays, including biosensor-based affinity detection and enzyme activity assays. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications.

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